N-(2-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)acetamide
Description
N-(2-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)acetamide is a synthetic acetamide derivative characterized by a pyrrolidine-oxygen-methylpyrimidine scaffold. This compound’s structure combines a pyrrolidine ring substituted with a 2-methylpyrimidin-4-yloxy group at the 3-position, linked to an acetamide moiety via a 2-oxoethyl bridge.
Properties
IUPAC Name |
N-[2-[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]-2-oxoethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3/c1-9-14-5-3-12(16-9)20-11-4-6-17(8-11)13(19)7-15-10(2)18/h3,5,11H,4,6-8H2,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGDJISLQPPVSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(C2)C(=O)CNC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of "N-(2-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)acetamide" involves multiple steps, typically starting with the preparation of the pyrrolidine ring, followed by the introduction of the 2-methylpyrimidin-4-yl group. The synthetic route can be summarized as follows:
Formation of the Pyrrolidine Ring: : This can be achieved via the reduction of pyrrolidinone or through a cyclization reaction involving appropriate starting materials like amino alcohols or amino acids.
Introduction of the Pyrimidinyl Group: : This step often involves the nucleophilic substitution reaction, where the pyrrolidine nitrogen attacks a suitable electrophile such as 2-methylpyrimidin-4-chloride under basic conditions.
Formation of the Oxoethyl Linker: : This step involves the acylation of the secondary amine with an oxoethyl group, often using reagents such as acetyl chloride or acetic anhydride.
Industrial Production Methods
Industrial-scale production of this compound often employs similar steps but with optimized reaction conditions to maximize yield and purity. Common practices include the use of continuous flow reactors for efficient heat and mass transfer, and the implementation of robust purification techniques like crystallization or chromatography to ensure the final product meets stringent quality specifications.
Chemical Reactions Analysis
"N-(2-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)acetamide" is capable of undergoing various chemical reactions due to its functional groups.
Types of Reactions
Oxidation: : The compound can be oxidized under controlled conditions, often using oxidizing agents such as hydrogen peroxide or permanganates, leading to the formation of hydroxylated derivatives.
Reduction: : Reduction reactions, typically employing reagents like lithium aluminum hydride, can convert carbonyl groups to alcohols or amines.
Substitution: : The pyrrolidine nitrogen and the methylene carbon adjacent to the carbonyl group are active sites for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: : Sodium hydride (NaH), alkyl halides for nucleophilic substitution
Major Products Formed
The products of these reactions depend on the specific conditions and reagents used. Common products include hydroxylated derivatives, reduced alcohols or amines, and substituted pyrrolidine derivatives.
Scientific Research Applications
"N-(2-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)acetamide" is utilized in various scientific fields, reflecting its versatile chemical properties.
Chemistry
In organic synthesis, the compound is used as an intermediate in the preparation of more complex molecules. It serves as a building block for the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
The compound's structure allows it to interact with biological targets, making it a useful tool in medicinal chemistry. It is investigated for its potential as a drug candidate due to its ability to modulate biological pathways.
Industry
In the industrial sector, this compound can be used as a precursor in the manufacture of specialty chemicals. Its stability and reactivity make it suitable for producing high-performance materials.
Mechanism of Action
The mechanism by which "N-(2-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)acetamide" exerts its effects involves its interaction with molecular targets such as enzymes or receptors.
Molecular Targets and Pathways
The compound may bind to specific enzyme active sites, inhibiting or modulating their activity. Pathways involved could include signal transduction pathways where the compound acts as a modulator, either enhancing or suppressing particular cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between N-(2-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)acetamide and related acetamide derivatives from the evidence:
Key Findings :
Pyrimidine vs. Thienopyrimidine Scaffolds: The target compound’s 2-methylpyrimidin-4-yloxy group contrasts with the thieno[3,2-d]pyrimidin-4-one core in CAS 1105223-65-1. Pyrimidines are often optimized for kinase binding, while thienopyrimidines enhance metabolic stability and lipophilicity . The methyl substituent on the pyrimidine ring in the target compound may improve target selectivity compared to unsubstituted analogs .
However, the 3-[(2-methylpyrimidin-4-yl)oxy] substitution distinguishes it from simpler pyrrolidinone derivatives like CAS 7491-74-9 .
Acetamide Modifications :
- Unlike Resiquimod Pegol, which uses PEGylation to enhance solubility and pharmacokinetics, the target compound lacks such modifications, suggesting a narrower therapeutic window .
Toxicity and Safety :
- Simple acetamide derivatives (e.g., CAS 7491-74-9) exhibit acute oral toxicity (H302) and skin sensitization (H317), but the target compound’s extended structure may mitigate these risks by reducing bioavailability .
Research Implications and Limitations
- Gaps in Data: Direct pharmacological or toxicological data for the target compound are absent in the evidence.
- Synthetic Challenges : The pyrimidine-pyrrolidine-acetamide architecture likely requires multi-step synthesis, as seen in related patent compounds (e.g., EP 4139296 B1) .
- Therapeutic Potential: Its design aligns with kinase-targeted drugs (e.g., imatinib analogs) and immunomodulators, warranting further in vitro screening .
Biological Activity
N-(2-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)acetamide, also known by its chemical structure as 1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-3,3-diphenylpropan-1-one, is a synthetic organic compound that has garnered attention in various fields of biological research. This article explores its biological activity, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C24H25N3O2 |
| Molecular Weight | 387.5 g/mol |
| CAS Number | 2034298-27-4 |
The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various molecular targets. The compound's pyrrolidine and pyrimidine moieties facilitate binding to specific enzymes and receptors, modulating their activity. This interaction can lead to therapeutic effects, particularly in the context of neurological disorders and cancer treatment.
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. In vitro testing has demonstrated significant antibacterial and antifungal properties. For instance, derivatives with similar structures have shown Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against common pathogens like Staphylococcus aureus and Escherichia coli .
Cytotoxic Effects
Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines. A study reported that the compound induced apoptosis in human cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .
Case Studies
- Study on Antibacterial Activity : A comparative study evaluated the antibacterial efficacy of several pyrrolidine derivatives, including this compound. Results indicated that compounds with halogen substitutions exhibited stronger antibacterial activity, suggesting that structural modifications can enhance bioactivity .
- Cytotoxicity in Cancer Research : In a controlled laboratory setting, the compound was tested against various cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). The results showed a dose-dependent decrease in cell viability, with IC50 values indicating potent cytotoxicity at lower concentrations .
Q & A
Q. What are the optimal synthetic routes for N-(2-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)acetamide, and how do reaction conditions influence yield?
The synthesis typically involves sequential functionalization of the pyrrolidine ring and pyrimidine moiety. Key steps include:
- Step 1 : Alkylation of pyrrolidine with 2-methylpyrimidin-4-yl ether under basic conditions (e.g., K₂CO₃ in DMF at 80°C) to introduce the oxy-pyrimidine group .
- Step 2 : Acetamide coupling via a nucleophilic acyl substitution reaction using chloroacetamide derivatives, requiring anhydrous conditions and catalytic iodine .
- Optimization : Yields (>70%) depend on temperature control (60–80°C), inert atmospheres (N₂/Ar), and purification via silica gel chromatography .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., pyrrolidine ring protons at δ 3.2–3.8 ppm; pyrimidine C=O at ~165 ppm) .
- LC-MS : Validates molecular weight (e.g., [M+H]⁺ at m/z 349.1) and purity (>95%) .
- HPLC : Quantifies impurities using reverse-phase C18 columns with acetonitrile/water gradients .
Intermediate Research Questions
Q. How does the compound’s stereochemistry (e.g., pyrrolidine conformation) influence its biological interactions?
The pyrrolidine ring’s 3D conformation affects binding to enzymes/receptors. Computational docking studies (e.g., AutoDock Vina) suggest:
- Cis-configuration : Enhances hydrogen bonding with kinase active sites (e.g., via pyrimidine N1 and acetamide carbonyl) .
- Steric hindrance : Bulky 2-methylpyrimidin-4-yl groups may limit interactions with narrow binding pockets, necessitating structural analogs .
Q. What are the solubility challenges in aqueous buffers, and how can formulation strategies address them?
- Low aqueous solubility : Due to hydrophobic pyrrolidine and pyrimidine moieties (logP ~2.5) .
- Strategies : Use co-solvents (e.g., DMSO/PEG 400) or cyclodextrin inclusion complexes to enhance bioavailability .
Advanced Research Questions
Q. How can contradictory data on metabolic stability be resolved?
Conflicting in vitro/in vivo metabolic stability reports (e.g., CYP3A4 vs. CYP2D6 susceptibility) arise from:
Q. What computational methods predict off-target binding risks?
Q. How does the compound’s reactivity under varying pH conditions impact experimental design?
- Acidic conditions (pH <4) : Hydrolysis of the acetamide group occurs, requiring pH-stable buffers (e.g., citrate-phosphate) for long-term storage .
- Alkaline conditions (pH >9) : Pyrimidine ring oxidation is observed, necessitating antioxidant additives (e.g., ascorbate) .
Methodological Recommendations
- Synthetic reproducibility : Validate reaction scalability using flow chemistry for exothermic steps (e.g., alkylation) .
- Data validation : Cross-reference NMR assignments with density functional theory (DFT)-calculated chemical shifts .
- Biological assays : Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics, complementing SPR data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
